6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol
Overview
Description
6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran compounds make them valuable in various fields of scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol typically involves the following steps:
Chlorination: Chlorine atoms are introduced at the 6 and 7 positions of the benzofuran ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 2 position through methylation reactions using methyl iodide or dimethyl sulfate.
Hydroxylation: The hydroxyl group at the 5 position is introduced through hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors, efficient separation techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and anticancer properties. It is used in biological assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-dichloro-2-methyl-1-benzofuran-5-ol: Lacks the nitro group at the 3 position.
6,7-dichloro-3-nitro-1-benzofuran-5-ol: Lacks the methyl group at the 2 position.
2-methyl-3-nitro-1-benzofuran-5-ol: Lacks the chlorine atoms at the 6 and 7 positions.
Uniqueness
6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol is unique due to the presence of both chlorine atoms, a nitro group, a methyl group, and a hydroxyl group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dichloro-2-methyl-3-nitro-1-benzofuran-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO4/c1-3-8(12(14)15)4-2-5(13)6(10)7(11)9(4)16-3/h2,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSULXSPGHVQFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C(=C2O1)Cl)Cl)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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